3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one
Description
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a fluorinated oxindole derivative characterized by trifluoromethyl substitutions at positions 3 and 5 of the indole ring. Oxindoles, such as this compound, are critical scaffolds in medicinal chemistry due to their structural similarity to indoles and their presence in bioactive molecules .
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
3,3,5-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI Key |
YJCNHTXHKRXYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indole derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of trifluoromethyl sulfonates as trifluoromethylating agents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the efficiency of these reactions .
Types of Reactions:
Oxidation: 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed:
- Oxidized derivatives
- Reduced forms
- Substituted indole derivatives
Scientific Research Applications
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pharmacological Activity Comparison
Physicochemical Properties
Biological Activity
3,3,5-Trifluoro-1,3-dihydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on various scientific studies.
- Molecular Formula : C9H6F3N
- Molecular Weight : 201.15 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against strains of bacteria such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis. In vitro studies revealed that it can effectively target pathways involved in cancer cell survival .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.7 |
| HeLa (Cervical Cancer) | 12.2 |
Neuroprotective Effects
Additionally, the compound has shown promise in neuroprotection. It interacts with neurotransmitter systems and may provide therapeutic effects in conditions such as anxiety and depression by modulating receptor activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The compound has affinity for arginine-vasopressin receptors, which play a role in regulating various physiological functions .
- Apoptotic Pathways : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various indole derivatives including this compound, it was found that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Properties
A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Notably, the compound exhibited a dose-dependent response with an IC50 value indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
